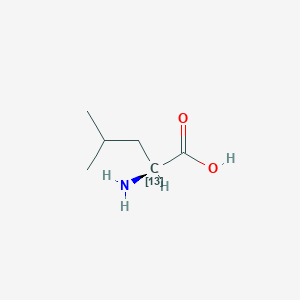

L-Leucine-2-13C

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-IJPZVAHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583883 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-66-0 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Leucine-2-13C: A Technical Guide for Metabolic Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA), L-leucine. In this molecule, the carbon atom at the second position (alpha-carbon) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes L-Leucine-2-13C an invaluable tool in metabolic research and drug development, primarily serving as a tracer to investigate a variety of biological processes. Its chemical inertness and indistinguishability from unlabeled leucine by biological systems allow for the precise tracking of leucine's metabolic fate without perturbing the system under study.

This technical guide provides a comprehensive overview of L-Leucine-2-13C, including its properties, applications, and detailed experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and clinical research who are interested in utilizing stable isotope tracers to elucidate metabolic pathways and quantify protein dynamics.

Core Properties and Applications

L-Leucine-2-13C is predominantly used in two main capacities: as a metabolic tracer to quantify protein synthesis and breakdown, and as an internal standard for the accurate quantification of leucine in biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

A key area of research involving L-Leucine-2-13C is the study of the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine is a potent activator of mTORC1 (mTOR complex 1), a central regulator of cell growth, proliferation, and protein synthesis.[2] By using L-Leucine-2-13C, researchers can trace the uptake and incorporation of leucine into newly synthesized proteins, providing a dynamic measure of mTORC1 activity in response to various stimuli.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies that have utilized L-Leucine-2-13C and other isotopically labeled leucine tracers to measure protein synthesis rates and other metabolic parameters.

Table 1: Muscle Protein Fractional Synthesis Rate (FSR) in Humans

| Condition | Tracer | FSR (%/h) | Subject Group | Reference |

| Postabsorptive (Fasting) | L-[1-¹³C]leucine | 0.055 ± 0.008 | Healthy Men | [3] |

| Mixed Amino Acid Infusion | L-[1-¹³C]leucine | 0.074 ± 0.021 | Healthy Men | [3] |

| Postabsorptive (Fasting) | L-[1-¹³C]leucine | 0.043 ± 0.002 | Healthy Men | [4] |

| Leucine Flood | L-[1-¹³C]leucine | 0.060 ± 0.005 | Healthy Men | |

| Control Diet (Fed) | L-[1-¹³C]phenylalanine | 0.053 ± 0.009 | Elderly Men | |

| Leucine-Supplemented Diet (Fed) | L-[1-¹³C]phenylalanine | 0.083 ± 0.008 | Elderly Men |

Table 2: Whole-Body Leucine Kinetics in Humans

| Parameter | Condition | Tracer | Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| Leucine Appearance (Protein Breakdown) | Fasting | L-[1-¹³C]leucine | 121 ± 8 | |

| Leucine Appearance (Protein Breakdown) | Amino Acid Infusion | L-[1-¹³C]leucine | 106 ± 7 | |

| Leucine Oxidation | Fasting | L-[1-¹³C]leucine | 18 ± 3 | |

| Leucine Oxidation | Amino Acid Infusion | L-[1-¹³C]leucine | 34 ± 5 | |

| Non-oxidative Leucine Disappearance (Protein Synthesis) | Fasting | L-[1-¹³C]leucine | 104 ± 6 | |

| Non-oxidative Leucine Disappearance (Protein Synthesis) | Amino Acid Infusion | L-[1-¹³C]leucine | 117 ± 8 |

Experimental Protocols

Measurement of Muscle Protein Synthesis in Humans using Primed, Continuous Infusion of L-[1-¹³C]leucine

This protocol is a widely used method to determine the fractional synthesis rate (FSR) of muscle protein in vivo.

a. Subject Preparation:

-

Subjects should fast overnight (8-12 hours) prior to the study.

-

A catheter is inserted into an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

b. Tracer Infusion:

-

A priming dose of L-[1-¹³C]leucine (e.g., 1 mg/kg) is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

-

Immediately following the prime, a continuous infusion of L-[1-¹³C]leucine (e.g., 1 mg/kg/h) is maintained for the duration of the experiment (typically 4-6 hours).

c. Sample Collection:

-

Blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC).

-

Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

d. Sample Analysis:

-

Plasma samples are deproteinized, and the isotopic enrichment of leucine and KIC is determined by gas chromatography-mass spectrometry (GC-MS).

-

Muscle tissue is homogenized, and the protein is hydrolyzed to its constituent amino acids. The enrichment of L-[1-¹³C]leucine in the protein hydrolysate is measured by GC-MS.

e. Calculation of FSR:

-

The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

-

E_p1 and E_p2 are the ¹³C enrichments of leucine in muscle protein at the first and second biopsies, respectively.

-

E_precursor is the average ¹³C enrichment of the precursor pool (plasma KIC is often used as a surrogate for intracellular leucyl-tRNA enrichment) over the infusion period.

-

t is the time in hours between the two biopsies.

-

Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis

This protocol outlines a general workflow for using L-Leucine-2-13C to trace metabolic pathways in cultured cells.

a. Cell Culture and Labeling:

-

Cells are cultured in a medium that allows for the precise control of nutrient composition.

-

For the labeling experiment, the standard medium is replaced with a medium containing L-Leucine-2-13C at a known concentration.

-

The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady-state.

b. Metabolite Extraction:

-

After the labeling period, the culture medium is rapidly removed, and the cells are washed with an ice-cold saline solution.

-

Metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

-

The cell extract is then centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

c. Sample Analysis:

-

The isotopic enrichment of leucine and its downstream metabolites in the cell extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

d. Data Analysis:

-

The mass isotopologue distribution of the metabolites is determined to trace the flow of the ¹³C label through the metabolic network.

-

Metabolic flux analysis (MFA) software can be used to model the data and quantify the rates of metabolic reactions.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-2-13C Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Leucine-2-13C as a stable isotope tracer in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this powerful tool for investigating protein metabolism, cellular signaling, and metabolic flux.

Introduction to L-Leucine-2-13C Tracing

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and cellular signaling, most notably through the activation of the mTORC1 pathway. The use of L-Leucine labeled with the stable isotope carbon-13 at the second carbon position (L-Leucine-2-13C) allows for the precise tracking of leucine's metabolic fate within a biological system. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human studies, making them invaluable for clinical research.

When introduced into a biological system, L-Leucine-2-13C mixes with the endogenous leucine pool and is incorporated into newly synthesized proteins and participates in various metabolic reactions. By employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and isotope-ratio mass spectrometry (IRMS), researchers can measure the enrichment of 13C in various molecules, thereby quantifying the rates of protein synthesis, breakdown, and oxidation.

Core Applications

The versatility of L-Leucine-2-13C allows for its application in a wide range of research areas:

-

Protein Metabolism: Accurately measuring fractional and absolute rates of protein synthesis in various tissues, including muscle, gut, and liver.

-

Metabolic Flux Analysis (MFA): Quantifying the flow of metabolites through interconnected biochemical pathways.

-

Cell Signaling: Elucidating the mechanisms of nutrient sensing and signaling pathways, particularly the mTORC1 pathway.

-

Drug Development: Assessing the impact of therapeutic interventions on protein metabolism and cellular growth.

-

Nutritional Science: Evaluating the anabolic effects of different nutrients and dietary strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing L-leucine stable isotope tracers to measure muscle protein synthesis under various conditions.

Table 1: Fractional Synthetic Rate (FSR) of Muscle Protein in Humans

| Condition | Tracer | FSR (%/hour) | Reference |

| Post-absorptive (Basal) | L-[ring-13C6]phenylalanine | 0.063 ± 0.004 | [1] |

| Post-prandial (Low protein/carbohydrate meal) | L-[ring-13C6]phenylalanine | 0.075 ± 0.006 | [1] |

| Post-absorptive (After 2 weeks Leucine supplementation) | L-[ring-13C6]phenylalanine | 0.074 ± 0.007 | [1] |

| Post-prandial (After 2 weeks Leucine supplementation) | L-[ring-13C6]phenylalanine | 0.10 ± 0.007 | [1] |

| Basal (Healthy Subjects) | d9-leucine | ~0.04 | [2] |

| Amino Acid Infusion | d9-leucine | ~0.07 |

Table 2: Leucine Kinetics in Response to Therapeutic Compounds (Hypothetical Data)

| Treatment Group | Leucine Flux (μmol/kg/hr) | Leucine Oxidation (μmol/kg/hr) | Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/hr) |

| Vehicle Control | 120 ± 15 | 25 ± 5 | 95 ± 10 |

| Compound A | 150 ± 20 | 30 ± 7 | 120 ± 13 |

| Compound B | 90 ± 12 | 20 ± 4 | 70 ± 8 |

Experimental Protocols

This section provides detailed methodologies for key experiments using L-Leucine-2-13C.

In Vivo Measurement of Muscle Protein Synthesis in Humans

This protocol describes a primed, continuous infusion of a labeled leucine tracer to determine the fractional synthetic rate (FSR) of muscle protein.

Materials:

-

L-[1-13C]leucine (or other suitable labeled leucine tracer)

-

Sterile 0.9% saline

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Muscle biopsy needles

-

Liquid nitrogen

-

Analytical equipment (GC-MS or IRMS)

Procedure:

-

Subject Preparation: Subjects should be fasted overnight. Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand vein, which is heated for arterialized blood sampling.

-

Priming Dose: Administer a priming bolus of the L-[1-13C]leucine tracer to rapidly achieve isotopic equilibrium in the precursor pool. The priming dose is typically calculated based on the infusion rate and the estimated pool size. For a continuous infusion of 0.16 μmol·kg⁻¹·min⁻¹, a priming dose of 9.6 μmol/kg can be used.

-

Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-[1-13C]leucine at a constant rate (e.g., 0.16 μmol·kg⁻¹·min⁻¹) for the duration of the study (e.g., 10 hours).

-

Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) to monitor plasma tracer enrichment and ensure isotopic steady state.

-

Muscle Biopsies: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at specific time points. For example, biopsies can be taken at 3, 6, and 10 hours after the start of the infusion to calculate protein synthesis over two distinct periods. Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C until analysis.

-

Sample Analysis:

-

Plasma: Deproteinize plasma samples and analyze for tracer enrichment in the free amino acid pool using GC-MS.

-

Muscle Tissue: Homogenize the muscle tissue and separate the intracellular free amino acid pool and the protein-bound amino acid pool. Hydrolyze the protein pellet to release individual amino acids. Determine the 13C-enrichment in both the precursor (intracellular free leucine) and product (protein-bound leucine) pools using GC-MS or GC-C-IRMS.

-

-

Calculation of Fractional Synthetic Rate (FSR): FSR (%/hour) = (E_p2 - E_p1) / (E_ic * t) * 100 Where:

-

E_p1 and E_p2 are the 13C-enrichments in protein-bound leucine at two time points.

-

E_ic is the average 13C-enrichment in the intracellular free leucine pool between the two time points.

-

t is the time in hours between the two biopsies.

-

In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the general steps for conducting a metabolic flux analysis experiment using L-Leucine-2-13C in cultured cells.

Materials:

-

Cultured cells of interest

-

Culture medium deficient in leucine

-

L-Leucine-2-13C

-

Ice-cold phosphate-buffered saline (PBS)

-

-80°C quenching/extraction solution (e.g., 80% methanol)

-

Cell scrapers

-

Centrifuge

-

Analytical equipment (LC-MS or GC-MS)

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Tracer Incubation:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the custom culture medium containing a known concentration of L-Leucine-2-13C and other essential nutrients. The concentration of the labeled leucine should ideally match that of the standard medium.

-

Incubate the cells for a sufficient period to approach isotopic steady state. This duration is cell-line dependent and may range from several hours to a full cell doubling time.

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Immediately add the -80°C quenching/extraction solution to the culture plate to halt all enzymatic activity.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the polar metabolites.

-

-

Metabolite Analysis: Analyze the isotopic enrichment in leucine and other downstream metabolites using LC-MS or GC-MS.

-

Metabolic Flux Modeling: Utilize specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Visualizations

Signaling Pathway

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow

Caption: Workflow for in vivo measurement of muscle protein synthesis.

Logical Relationships

Caption: Tracing L-Leucine-2-13C from precursor to product for quantification.

References

An In-depth Technical Guide to L-Leucine-2-13C Enrichment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Leucine-2-13C enrichment, a powerful tool in metabolic research and drug development. It details the core principles, experimental methodologies, and data interpretation associated with the use of this stable isotope tracer to investigate protein metabolism and related signaling pathways.

Core Principles of L-Leucine-2-13C Enrichment

L-Leucine-2-13C is a non-radioactive, stable isotope-labeled form of the essential branched-chain amino acid (BCAA), L-Leucine.[1][2] In this molecule, the carbon atom at the second position of the leucine backbone is replaced with the heavier 13C isotope. This labeling allows researchers to trace the metabolic fate of leucine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[3][4]

The fundamental principle behind its use is the tracer-tracee concept. By introducing a known amount of the "tracer" (L-Leucine-2-13C) into a biological system, it mixes with the endogenous, unlabeled "tracee" (12C-Leucine). The subsequent incorporation of the 13C label into newly synthesized proteins and the dilution of the tracer in the free amino acid pool can be measured with high precision using mass spectrometry.[5] These measurements allow for the quantification of key metabolic parameters, including:

-

Protein Synthesis Rates: The rate of incorporation of L-Leucine-2-13C into tissue or plasma proteins is a direct measure of the fractional synthetic rate (FSR) of those proteins.

-

Protein Breakdown Rates: By measuring the dilution of the isotopic tracer in the plasma or tissue free amino acid pool, the rate of appearance of unlabeled leucine from protein breakdown can be calculated.

-

Leucine Oxidation: The appearance of 13CO2 in expired air following the administration of L-[1-13C]-leucine provides a measure of whole-body leucine oxidation.

-

Metabolic Flux Analysis (MFA): L-Leucine-2-13C can be used as a tracer in 13C-MFA studies to map the flow of carbon through various metabolic pathways.

Leucine is of particular interest in metabolic research due to its pivotal role in stimulating protein synthesis through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.

Key Signaling Pathways

Leucine acts as a critical signaling molecule, directly activating the mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.

Experimental Protocols

The two primary in vivo methods for studying protein metabolism using L-Leucine-2-13C are the primed, continuous infusion technique and the flooding dose method.

Primed, Continuous Infusion Method

This method is designed to achieve and maintain a steady-state isotopic enrichment in the plasma and tissue free amino acid pools.

Objective: To measure whole-body and tissue-specific protein synthesis, breakdown, and leucine oxidation over several hours.

Protocol Steps:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight.

-

Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling from a contralateral heated hand vein ("arterialized" venous blood).

-

Priming Dose: A priming dose of L-[1-13C]leucine and often NaH13CO3 (to prime the bicarbonate pool) is administered as a bolus injection to rapidly achieve isotopic equilibrium.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-13C]leucine is started and maintained at a constant rate for several hours (typically 4-10 hours).

-

Sample Collection:

-

Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion period.

-

Breath Samples: Expired air is collected to measure the enrichment of 13CO2 for the determination of leucine oxidation.

-

Tissue Biopsies: For tissue-specific measurements, muscle or other tissue biopsies are taken at the beginning and end of the steady-state period.

-

-

Sample Processing and Analysis: Plasma is separated from blood, and both plasma and tissue samples are processed to isolate free amino acids and protein-bound amino acids. Isotopic enrichment is determined by mass spectrometry.

Flooding Dose Method

This technique involves the administration of a large bolus of L-Leucine containing the 13C tracer. The goal is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma, intracellular, and aminoacyl-tRNA pools, which is a potential limitation of the continuous infusion method.

Objective: To obtain a rapid measurement of tissue protein synthesis, particularly in muscle.

Protocol Steps:

-

Subject Preparation: Similar to the continuous infusion method, subjects are typically studied after an overnight fast.

-

Baseline Biopsy: A baseline muscle biopsy is taken.

-

Flooding Dose Administration: A large bolus of L-[1-13C]leucine (e.g., 0.05 g/kg body weight) is injected intravenously over a short period.

-

Blood Sampling: Blood samples are taken frequently in the period immediately following the injection to monitor the plasma tracer enrichment.

-

Final Biopsy: A second muscle biopsy is taken at a defined time point after the flooding dose (e.g., 90 minutes).

-

Sample Processing and Analysis: Muscle tissue is processed to determine the incorporation of 13C-leucine into the protein-bound pool. Plasma samples are analyzed to determine the precursor pool enrichment over time.

Experimental Workflows

The following diagrams illustrate the general workflows for a primed, continuous infusion study and the subsequent sample analysis.

Data Presentation and Interpretation

The primary outcome of these experiments is the measurement of isotopic enrichment, which is then used to calculate kinetic parameters.

Calculation of Fractional Synthetic Rate (FSR)

The FSR of a protein is calculated using the following general formula:

FSR (%/hour) = [ (E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1)) ] * 100

Where:

-

E_p(t2) and E_p(t1) are the enrichments of 13C-Leucine in the protein-bound pool at times t2 and t1, respectively.

-

E_precursor is the average enrichment of the precursor pool (e.g., plasma keto-isocaproate (KIC) or intracellular free leucine) between t1 and t2.

-

(t2 - t1) is the time interval between the two tissue samples in hours.

Quantitative Data Summary

The following tables summarize typical quantitative data from human studies using L-[1-13C]leucine.

Table 1: Typical Parameters for Primed, Continuous Infusion Studies in Humans

| Parameter | Typical Value | Unit | Reference |

| Priming Dose (Leucine) | 1.5 - 9.6 | mg/kg or µmol/kg | |

| Infusion Rate (Leucine) | 1.5 - 0.16 | mg/kg/h or µmol/kg/min | |

| Infusion Duration | 4 - 10 | hours | |

| Plasma KIC Enrichment | ~77% of plasma leucine | % |

Table 2: Representative Fractional Synthetic Rates (FSR) in Humans

| Tissue | Condition | FSR (%/hour) | Method | Reference |

| Quadriceps Muscle | Post-absorptive | 0.055 ± 0.008 | Continuous Infusion | |

| Quadriceps Muscle | Amino Acid Infusion | 0.074 ± 0.021 | Continuous Infusion | |

| Quadriceps Muscle | Post-absorptive | ~0.046 (1.1%/day) | Continuous Infusion | |

| Quadriceps Muscle | Post-absorptive | ~0.075 (1.8%/day) | Flooding Dose | |

| Ileal Mucosa | Control | 0.62 ± 0.06 | Continuous Infusion | |

| Ileal Mucosa | Post-surgery | 1.11 ± 0.14 | Continuous Infusion |

Table 3: Whole-Body Leucine Kinetics in Humans (Post-absorptive)

| Parameter | Typical Value | Unit | Reference |

| Leucine Turnover | 75 - 121 | µmol/kg/h | |

| Leucine Oxidation | 11.5 - 18 | µmol/kg/h | |

| Protein Synthesis | 104 | µmol/kg/h | |

| Protein Breakdown | 121 | µmol/kg/h |

Applications in Drug Development

The use of L-Leucine-2-13C enrichment is valuable in the development of new therapeutics, particularly those targeting metabolic diseases, muscle wasting disorders, and cancer. Key applications include:

-

Assessing the efficacy of anabolic agents: Determining whether a new drug can stimulate muscle protein synthesis.

-

Investigating mechanisms of drug action: Understanding how a compound affects protein turnover and related metabolic pathways.

-

Evaluating nutritional interventions: Quantifying the impact of specialized diets or supplements on protein metabolism.

-

Pharmacodynamic studies: Linking drug exposure to a metabolic response (i.e., changes in protein synthesis).

Conclusion

L-Leucine-2-13C enrichment is a robust and versatile technique for the quantitative assessment of protein metabolism in both preclinical and clinical research. By providing detailed insights into the dynamics of protein synthesis, breakdown, and amino acid oxidation, it serves as an indispensable tool for researchers and drug developers seeking to understand and modulate these fundamental physiological processes. The choice between the primed, continuous infusion and flooding dose methodologies depends on the specific research question and the desired balance between temporal resolution and the accuracy of precursor pool definition. Careful experimental design and sophisticated analytical techniques are paramount to obtaining high-quality, interpretable data.

References

- 1. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-2-13C for Studying Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of L-Leucine-2-13C as a stable isotope tracer for quantifying protein synthesis in both preclinical and clinical research. We delve into the core principles of stable isotope methodology, detail established experimental protocols, present quantitative data from key studies, and illustrate the critical signaling pathways involved. This document is intended to serve as a practical resource for researchers designing and implementing studies to measure protein synthesis rates, a fundamental process in cellular growth, maintenance, and therapeutic response.

Introduction: The Central Role of Protein Synthesis

Protein synthesis is a fundamental biological process essential for cell growth, proliferation, and maintenance. The ability to accurately quantify the rate of protein synthesis is crucial for understanding the pathophysiology of numerous diseases, including cancer, metabolic disorders, and muscle wasting conditions. Furthermore, in the realm of drug development, assessing the impact of novel therapeutics on protein synthesis provides invaluable insights into their mechanism of action and efficacy.

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[1][2][3] The use of stable, non-radioactive isotopes of leucine, such as L-Leucine-2-13C, allows for the safe and precise measurement of protein synthesis rates in vivo.[4] This guide will provide a detailed exploration of the theory and application of L-Leucine-2-13C for this purpose.

Principles of Stable Isotope Tracing with L-Leucine-2-13C

The fundamental principle behind using L-Leucine-2-13C to measure protein synthesis is the "tracer-tracee" concept. The naturally abundant, unlabeled L-Leucine is the "tracee," while the administered L-Leucine-2-13C is the "tracer." By introducing a known amount of the tracer into a biological system, it becomes incorporated into newly synthesized proteins. The rate of this incorporation is directly proportional to the rate of protein synthesis.

The enrichment of L-Leucine-2-13C in both the precursor pool (the free amino acid pool available for protein synthesis) and the product (the protein-bound amino acid pool) is measured over time using mass spectrometry.[5] From these measurements, the fractional synthetic rate (FSR) of a specific protein or a mixed protein pool can be calculated. FSR represents the percentage of the protein pool that is newly synthesized per unit of time (e.g., % per hour).

The formula for calculating FSR is:

FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

-

E_p2 is the enrichment of L-Leucine-2-13C in the protein-bound pool at the end of the study.

-

E_p1 is the enrichment of L-Leucine-2-13C in the protein-bound pool at the beginning of the study.

-

E_precursor is the average enrichment of L-Leucine-2-13C in the precursor pool over the study period.

-

t is the duration of the tracer incorporation in hours.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a potent activator of the mTOR signaling pathway, a critical cascade that regulates protein synthesis. Understanding this pathway is essential for interpreting data from L-Leucine-2-13C tracer studies. Leucine's anabolic effects are primarily mediated through the activation of mTOR Complex 1 (mTORC1). This activation leads to the phosphorylation and activation of downstream effectors, including S6 Kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein.

Experimental Protocols

Two primary methods are employed for administering L-Leucine-2-13C to measure protein synthesis in vivo: the primed, continuous infusion technique and the flooding dose method.

Primed, Continuous Infusion

This method aims to achieve and maintain a steady-state isotopic enrichment of L-Leucine-2-13C in the plasma and, by extension, the intracellular precursor pool.

Methodology:

-

Subject Preparation: Subjects are typically studied after an overnight fast. Catheters are inserted for tracer infusion and blood sampling.

-

Priming Dose: A "priming" bolus of L-Leucine-2-13C is administered to rapidly raise the plasma enrichment to the desired steady-state level. A common priming dose is around 7.5 µmol/kg.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-Leucine-2-13C is initiated and maintained for several hours. A typical infusion rate is in the range of 0.06 to 0.16 µmol/kg/min.

-

Tissue and Blood Sampling: A baseline tissue biopsy is often taken before the infusion begins. Blood samples are collected at regular intervals throughout the infusion to confirm isotopic steady state. A final tissue biopsy is taken at the end of the infusion period.

Flooding Dose Method

The flooding dose technique involves administering a large bolus of L-Leucine containing the L-Leucine-2-13C tracer. The rationale is to "flood" the free amino acid pools, thereby minimizing the difference in isotopic enrichment between the plasma and the intracellular space.

Methodology:

-

Subject Preparation: Similar to the continuous infusion method, subjects are typically fasted, and access for injection and sampling is established.

-

Baseline Sampling: A baseline tissue biopsy is collected.

-

Flooding Dose Administration: A large bolus of L-Leucine, enriched with L-Leucine-2-13C, is injected intravenously. A typical dose is around 0.05 g/kg body weight.

-

Timed Sampling: Blood samples are taken at several time points after the injection. A final tissue biopsy is taken after a specific incorporation period, often around 90 minutes.

Sample Preparation and Analysis

Accurate measurement of L-Leucine-2-13C enrichment is critical for reliable FSR calculations. This requires meticulous sample preparation and sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Protocol:

-

Protein Precipitation: For plasma samples, proteins are precipitated, typically with an acid like perchloric acid, to separate the free amino acid pool.

-

Tissue Homogenization: Tissue samples are homogenized to release intracellular contents.

-

Protein Hydrolysis: The protein pellet from tissue homogenates is hydrolyzed to its constituent amino acids, commonly using 6M hydrochloric acid at elevated temperatures.

-

Amino Acid Purification: The amino acids in the hydrolysate and the plasma supernatant are purified, often using cation-exchange chromatography.

-

Derivatization (for GC-MS): For GC-MS analysis, the purified amino acids are chemically modified (derivatized) to increase their volatility.

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing derivatized amino acids. The gas chromatograph separates the amino acids, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the quantification of the 13C-labeled and unlabeled leucine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can often analyze underivatized amino acids, simplifying sample preparation. It offers high sensitivity and specificity.

Quantitative Data Presentation

The following tables summarize representative data on muscle protein fractional synthetic rates (FSR) obtained using L-Leucine tracers under various physiological conditions.

Table 1: Basal Muscle Protein FSR in Humans

| Study Population | Tracer Method | FSR (%/h) | Reference |

| Healthy Young Men | [1-13C]Leucine Flooding Dose | 0.081 ± 0.005 | |

| Healthy Young Men & Women | [1,2-13C2]Leucine Continuous Infusion | 0.050 ± 0.011 | |

| Healthy Older Adults | [5,5,5-2H3]Leucine Continuous Infusion | 0.063 ± 0.005 |

Table 2: Effect of Nutritional Intervention on Muscle Protein FSR in the Elderly

| Intervention | FSR (%/h) | Reference |

| Control Diet | 0.053 ± 0.009 | |

| Leucine-Supplemented Diet | 0.083 ± 0.008 |

Table 3: Muscle Protein FSR at Rest and Post-Exercise

| Condition | Muscle | FSR (%/h) | Reference |

| Rest | Vastus Lateralis | 0.085 ± 0.004 | |

| Post-Exercise | Vastus Lateralis | 0.109 ± 0.005 | |

| Rest | Soleus | 0.094 ± 0.008 | |

| Post-Exercise | Soleus | 0.122 ± 0.005 |

Conclusion and Future Directions

The use of L-Leucine-2-13C as a stable isotope tracer provides a powerful and safe method for the quantitative assessment of protein synthesis in both research and drug development settings. The choice between the primed, continuous infusion and flooding dose techniques depends on the specific research question and available resources. Careful sample preparation and sensitive mass spectrometric analysis are paramount for obtaining accurate and reproducible data.

Future advancements in this field will likely focus on refining analytical techniques to allow for the measurement of synthesis rates of specific proteins from small tissue samples, as well as the development of more sophisticated kinetic models to better understand the complex regulation of protein metabolism. These advancements will continue to enhance our understanding of human physiology and disease and aid in the development of novel therapeutic interventions.

References

- 1. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of L-Leucine-2-¹³C in the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is exquisitely sensitive to nutrient availability, particularly to the essential branched-chain amino acid, L-Leucine. Understanding the precise mechanisms by which leucine activates mTOR Complex 1 (mTORC1) is critical for developing therapeutic strategies for a range of diseases, including metabolic disorders and cancer. L-Leucine-2-¹³C, a stable isotope-labeled variant of leucine, serves as an indispensable tool in this endeavor.[1] It functions as a tracer, allowing researchers to follow the metabolic fate of leucine and quantify its impact on protein synthesis and signaling dynamics without perturbing the biological system. This technical guide provides a comprehensive overview of the core mechanisms of leucine sensing, the role of L-Leucine-2-¹³C in elucidating these pathways, detailed experimental protocols, and quantitative data from key studies.

The mTORC1 Signaling Nexus: Leucine as a Critical Input

mTORC1 integrates signals from growth factors, energy status, and amino acids to control protein synthesis and other anabolic processes.[2] While growth factors signal through the PI3K-Akt pathway, amino acids, and particularly leucine, utilize a distinct mechanism involving the Rag GTPases.[3][4]

The canonical model of leucine-mediated mTORC1 activation occurs at the lysosomal surface. In the absence of leucine, the GATOR1 complex acts as a GTPase Activating Protein (GAP) for RagA/B, keeping it in an inactive GDP-bound state and thus suppressing mTORC1.[5] The GATOR2 complex, in turn, is inhibited by the Sestrin family of proteins (Sestrin1/2).

Upon leucine influx, the following key events unfold:

-

Leucine Sensing: Leucine directly binds to Sestrin2, causing a conformational change. This binding event disrupts the inhibitory Sestrin2-GATOR2 interaction.

-

GATOR Complex Regulation: The liberated GATOR2 complex is now free to inhibit the GATOR1 complex.

-

Rag GTPase Activation: With GATOR1 inhibited, RagA/B is loaded with GTP, forming an active RagA/B(GTP)-RagC/D(GDP) heterodimer.

-

mTORC1 Recruitment and Activation: The active Rag heterodimer recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase, a downstream effector of the growth factor signaling pathway.

Activated mTORC1 then phosphorylates its canonical downstream targets, p70 Ribosomal S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 3. Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How the amino acid leucine activates the key cell-growth regulator mTOR: Weight Loss and Vitality: Medical Weight Loss [weightlossandvitality.com]

- 5. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

An Introductory Guide to L-Leucine-2-13C Applications for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Applications of L-Leucine-2-13C

L-Leucine-2-13C is a stable, non-radioactive isotope-labeled form of the essential branched-chain amino acid L-leucine. Its unique properties make it an invaluable tool in a variety of scientific and clinical research settings, particularly for tracing metabolic pathways and quantifying physiological processes. This guide provides a comprehensive overview of the primary applications of L-Leucine-2-13C, with a focus on its use in metabolic research, particularly in the study of protein synthesis, and its role in drug development.

Core Applications of L-Leucine-2-13C

The primary applications of L-Leucine-2-13C stem from its utility as a metabolic tracer. By introducing this labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its flux through various metabolic pathways.

Metabolic Research: Quantifying Protein Synthesis

A cornerstone application of L-Leucine-2-13C is the measurement of muscle protein synthesis (MPS) rates. This is crucial for understanding the effects of nutrition, exercise, disease, and therapeutic interventions on muscle mass and function. The fundamental principle involves administering L-Leucine-2-13C and subsequently measuring its enrichment in tissue proteins.

Two primary experimental protocols are employed for this purpose: the primed constant infusion technique and the flooding dose method.

-

Primed Constant Infusion: This method involves an initial bolus (prime) of L-Leucine-2-13C to rapidly achieve a steady-state enrichment in the precursor pool, followed by a continuous infusion to maintain this steady state.[1]

-

Flooding Dose: This technique involves the administration of a large bolus of L-leucine containing a known enrichment of L-Leucine-2-13C.[2][3] This large dose is intended to "flood" the endogenous amino acid pools, thereby minimizing variations in precursor enrichment.[2][3]

The choice between these methods depends on the specific research question and experimental constraints. The primed constant infusion method is often considered the gold standard for measuring MPS over several hours, while the flooding dose technique is useful for measuring synthesis rates over shorter periods.

Metabolic Flux Analysis (MFA)

L-Leucine-2-13C is also a key tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By tracking the distribution of the ¹³C label from L-leucine into various metabolites, researchers can construct a detailed map of cellular metabolism. This is particularly valuable in fields such as metabolic engineering, cancer research, and the study of metabolic diseases.

Drug Development and Clinical Trials

In the realm of drug development, L-Leucine-2-13C serves as a valuable internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to endogenous leucine, combined with its distinct mass, allows for precise and accurate quantification of leucine and related compounds in biological samples. This is critical for pharmacokinetic and pharmacodynamic studies.

Data Presentation: Quantitative Insights into Muscle Protein Synthesis

The following tables summarize quantitative data from various studies that have utilized L-Leucine-2-¹³C (or other isotopic tracers of leucine/amino acids) to measure muscle protein synthesis rates under different conditions. These tables provide a snapshot of the types of quantitative data that can be obtained using these tracer methodologies.

| Condition | Tracer | Fractional Synthesis Rate (FSR) (%/day) | Reference |

| Postabsorptive Young Men | L-[1-¹³C]leucine (Flooding Dose) | 1.95 ± 0.12 | |

| Postabsorptive Healthy Subjects | L-[1-¹³C]leucine (Continuous Infusion) | 1.1 | |

| Postabsorptive Healthy Subjects | L-[1-¹³C]leucine (Flooding Dose) | 1.8 ± 0.65 | |

| Postabsorptive Healthy Subjects | L-[1-¹³C]phenylalanine (Flooding Dose) | 1.7 ± 0.3 |

Table 1: Muscle Protein Synthesis Rates in the Postabsorptive State. This table presents FSR values determined in healthy individuals after an overnight fast, using different tracer administration protocols.

| Condition | Tracer | Fractional Synthesis Rate (FSR) (%/h) | Reference |

| Older Adults (Basal) | [5,5,5-²H₃]leucine | 0.063 ± 0.005 | |

| Older Adults (Fed) | [5,5,5-²H₃]leucine | 0.080 ± 0.007 | |

| Older Adults (Control Diet, Fed) | L-[1-¹³C]phenylalanine | 0.053 ± 0.009 | |

| Older Adults (Leucine-Supplemented Diet, Fed) | L-[1-¹³C]phenylalanine | 0.083 ± 0.008 | |

| Healthy Men (Fasted) | [ring-¹³C₆]phenylalanine | ~0.04 | |

| Healthy Men (Fed - 6.25g Whey + Leucine) | [ring-¹³C₆]phenylalanine | ~0.08 | |

| Healthy Men (Fed - 25g Whey) | [ring-¹³C₆]phenylalanine | ~0.09 |

Table 2: Effects of Feeding and Leucine Supplementation on Muscle Protein Synthesis. This table showcases the anabolic effect of feeding and supplemental leucine on FSR in different populations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-Leucine-2-13C. Below are generalized protocols for key experiments.

Protocol 1: Primed Constant Infusion for Muscle Protein Synthesis

-

Subject Preparation: Subjects typically fast overnight. Catheters are inserted into a forearm vein for tracer infusion and into a hand vein of the contralateral arm, which is heated to obtain arterialized venous blood samples.

-

Priming Dose: A priming bolus of L-[1-¹³C]leucine (e.g., 1 mg/kg body weight) is administered to rapidly raise the plasma enrichment to the desired steady-state level.

-

Constant Infusion: Immediately following the prime, a continuous infusion of L-[1-¹³C]leucine (e.g., 1 mg/kg/h) is initiated and maintained for the duration of the study (typically 3-6 hours).

-

Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion to monitor plasma leucine enrichment and concentration.

-

Muscle Biopsies: Muscle tissue biopsies are obtained, often from the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

-

Sample Processing and Analysis: Plasma and muscle samples are processed to isolate amino acids. The isotopic enrichment of L-Leucine-2-13C is determined by GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

Protocol 2: Flooding Dose for Muscle Protein Synthesis

-

Subject Preparation: Similar to the primed constant infusion protocol, subjects are typically studied in a postabsorptive state.

-

Baseline Biopsy: A baseline muscle biopsy is often taken before the administration of the tracer.

-

Flooding Dose Administration: A large bolus of L-leucine containing a known enrichment of L-[1-¹³C]leucine (e.g., 0.5 g/kg body weight with 4-10% tracer) is rapidly infused intravenously over a short period (e.g., 10 minutes).

-

Blood Sampling: Blood samples are collected frequently after the infusion to determine the time course of plasma leucine enrichment.

-

Final Biopsy: A second muscle biopsy is taken at a defined time point after the flooding dose (e.g., 60-90 minutes) to measure the incorporation of the tracer into muscle protein.

-

Sample Analysis: Samples are processed and analyzed as described for the primed constant infusion protocol.

Protocol 3: Sample Preparation for GC-MS Analysis of ¹³C-Leucine Enrichment

-

Protein Hydrolysis: Muscle tissue is homogenized, and the protein is precipitated. The protein pellet is then hydrolyzed (e.g., with 6N HCl at 110°C for 24 hours) to release individual amino acids.

-

Amino Acid Purification: The hydrolysate is purified to isolate the amino acid fraction, often using ion-exchange chromatography.

-

Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for GC analysis. A common method is the formation of N-heptafluorobutyryl isobutyl esters or tert-butyldimethylsilyl (tBDMS) derivatives.

-

GC-MS Analysis: The derivatized amino acids are injected into a gas chromatograph coupled to a mass spectrometer. The instrument separates the amino acids, and the mass spectrometer detects the abundance of the ¹³C-labeled and unlabeled leucine, allowing for the calculation of isotopic enrichment.

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule, directly activating the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway, a key regulator of protein synthesis.

Experimental Workflow: L-Leucine-2-¹³C Tracer Study for Muscle Protein Synthesis

This diagram illustrates the typical workflow for a study investigating muscle protein synthesis using a primed constant infusion of L-Leucine-2-¹³C.

Caption: A typical experimental workflow for measuring muscle protein synthesis using L-Leucine-2-¹³C.

Conclusion

L-Leucine-2-13C is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application as a metabolic tracer has significantly advanced our understanding of protein metabolism and cellular physiology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for those looking to incorporate this stable isotope into their research. As analytical techniques continue to improve, the applications of L-Leucine-2-13C are expected to expand, further elucidating the complexities of biological systems.

References

- 1. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

L-Leucine-2-13C in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Leucine-2-13C in metabolic flux analysis (MFA). It is designed to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracers to quantitatively assess metabolic pathways.

Core Principles of L-Leucine-2-13C in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] The introduction of a stable, non-radioactive isotope-labeled substrate, such as L-Leucine-2-13C, allows for the tracing of the labeled carbon atom as it is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the contributions of different metabolic pathways to their production.[1][2]

L-Leucine, an essential branched-chain amino acid (BCAA), plays a central role in protein synthesis and degradation, and its catabolism contributes to the tricarboxylic acid (TCA) cycle.[3] The use of L-Leucine labeled at the second carbon position (L-Leucine-2-13C) provides a unique tracer to investigate these critical cellular processes.

The fundamental workflow of a 13C-MFA experiment involves several key stages: experimental design, the tracer experiment itself, measurement of isotopic labeling, flux estimation through computational modeling, and statistical analysis.[2]

Applications in Research and Drug Development

The use of L-Leucine-2-13C in MFA has broad applications across various fields of biomedical research and drug development:

-

Oncology: Cancer cells exhibit altered amino acid metabolism to fuel their rapid proliferation. L-Leucine tracers can be employed to investigate the increased demand for protein synthesis and the contribution of leucine to the energy metabolism of tumors.

-

Metabolic Diseases: Leucine is a key regulator of insulin signaling and glucose homeostasis. Tracing its metabolism can provide insights into the mechanisms of insulin resistance and the metabolic dysregulation observed in diseases like diabetes and obesity.

-

Muscle Physiology and Disease: As a potent stimulator of muscle protein synthesis, L-leucine tracers are invaluable for studying muscle growth, atrophy, and the impact of exercise, nutrition, and various disease states on muscle metabolism.

-

Neurological Disorders: Leucine metabolism in the brain is crucial for protein synthesis and neurotransmitter balance. Isotope tracing can be used to study these processes in the context of neurodegenerative diseases.

-

Drug Discovery and Development: MFA with L-Leucine-2-13C can be utilized to assess the metabolic effects of drug candidates on cellular pathways. This can help in elucidating mechanisms of action, identifying off-target effects, and understanding drug-induced metabolic reprogramming.

Quantitative Data on Leucine Kinetics

The following tables summarize quantitative data on leucine kinetics from various human studies using stable isotope tracers. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Leucine Kinetics in Healthy Adults in Fasted vs. Fed States

| Parameter | Fasted State (μmol/kg/h) | Fed State (μmol/kg/h) | Reference(s) |

| Leucine Flux/Turnover | 75.3 ± 4.2 - 98.3 ± 5.0 | 156 ± 16 | |

| Leucine Oxidation | 11.5 ± 0.48 - 13.1 ± 0.97 | 34 ± 3 | |

| Non-oxidative Leucine Disposal (Protein Synthesis) | 63.8 - 85.2 (calculated) | 170 ± 13 | |

| Leucine Release from Protein (Protein Breakdown) | ~79 | 156 ± 16 |

Values are presented as mean ± SEM or range. The fed state was achieved through the administration of nutrients.

Table 2: Leucine Kinetics in Response to Varying Dietary Leucine Intake in Healthy Adult Men

| Leucine Intake (mg/kg/day) | Leucine Flux (μmol/kg/h) | Leucine Oxidation (μmol/kg/h) | Splanchnic Uptake (% of absorbed leucine) | Reference(s) |

| 40 | 145 ± 6 | 28 ± 2 | ~25 | |

| 30 | 134 ± 5 | 22 ± 2 | ~28 | |

| 20 | 121 ± 4 | 16 ± 1 | ~32 | |

| 10 | 108 ± 3 | 11 ± 1 | ~37 |

Values are presented as mean ± SEM.

Table 3: Leucine Metabolism in Clinical Populations

| Condition | Parameter | Patient Group | Control Group | Reference(s) |

| Progressive Cancer | Plasma Leucine (μmol/L) | 193 ± 17 | 135 ± 16 | |

| Leucine Flux (μmol/kg/h) | 136 ± 5 | 79 | ||

| Leucine Oxidation (% of injected label in expired CO2) | ~38 | ~19 | ||

| Cirrhosis (Fasting) | Leucine Flux (μmol/kg/h) | 102 ± 6 | 99 ± 5 | |

| Leucine Oxidation (μmol/kg/h) | 17 ± 2 | 16 ± 1 | ||

| Protein Synthesis (μmol/kg/h) | 85 ± 5 | 83 ± 5 | ||

| Protein Breakdown (μmol/kg/h) | 102 ± 6 | 99 ± 5 |

Values are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-Leucine-2-13C for metabolic flux analysis.

In Vivo Human Study: Primed, Continuous Infusion of L-Leucine-2-13C

This protocol is a generalized procedure and should be adapted based on specific research questions and institutional review board (IRB) guidelines.

Objective: To determine whole-body leucine kinetics (flux, oxidation, and non-oxidative disposal).

Materials:

-

L-Leucine-2-13C (sterile, pyrogen-free solution)

-

Sodium bicarbonate (NaH13CO3) (for priming the bicarbonate pool)

-

Infusion pumps

-

Catheters for intravenous infusion and blood sampling

-

Breath collection bags or a metabolic cart for expired air collection

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Freezer (-80°C) for sample storage

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Baseline blood and breath samples are collected.

-

Catheter Placement: Insert an intravenous catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or forearm vein, which may be heated to obtain arterialized venous blood, for blood sampling.

-

Priming Dose: Administer a priming bolus of NaH13CO3 to rapidly label the body's bicarbonate pool. This is followed by a priming bolus of L-Leucine-2-13C.

-

Continuous Infusion: Immediately after the priming doses, begin a continuous intravenous infusion of L-Leucine-2-13C at a constant rate for a period of 3-4 hours to allow for isotopic steady state to be reached.

-

Sample Collection:

-

Blood: Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last 1-2 hours of the infusion period, once isotopic steady state is presumed to be achieved.

-

Breath: Collect expired air samples at the same time points as blood collection to measure 13CO2 enrichment.

-

-

Sample Processing:

-

Blood: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Aliquot plasma and store at -80°C until analysis.

-

Breath: Transfer breath samples to appropriate containers for isotope ratio mass spectrometry (IRMS) analysis.

-

-

Analysis: Analyze plasma samples for L-Leucine-2-13C enrichment and concentration using GC-MS or LC-MS/MS. Analyze breath samples for 13CO2 enrichment using IRMS.

In Vitro Cell Culture Study: L-Leucine-2-13C Labeling

Objective: To determine the metabolic fate of leucine in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Custom labeling medium: standard medium lacking unlabeled leucine, supplemented with L-Leucine-2-13C at a known concentration.

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Liquid nitrogen

-

Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard medium until they reach the desired confluency (typically 70-80%).

-

Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed L-Leucine-2-13C labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for isotopic labeling. The duration will depend on the turnover rate of the metabolites of interest and the time to reach isotopic steady state.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Immediately add liquid nitrogen to quench all metabolic activity.

-

Add pre-chilled extraction solvent to the frozen cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

Analysis: Reconstitute the dried metabolites in a suitable solvent for GC-MS or LC-MS/MS analysis to determine the isotopic enrichment in downstream metabolites.

Sample Preparation and Analysis by GC-MS

Objective: To measure the enrichment of 13C in leucine and its metabolites in plasma or cell extracts.

Materials:

-

Internal standards (e.g., uniformly labeled 13C amino acids)

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

-

Solvents (e.g., acetonitrile, ethyl acetate)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

Thaw plasma or reconstituted cell extract samples.

-

Add a known amount of internal standard.

-

Perform protein precipitation (e.g., with sulfosalicylic acid for plasma) and centrifugation.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

-

-

Derivatization:

-

Add the derivatization reagent to the dried sample.

-

Heat the sample (e.g., at 60-100°C for 30-60 minutes) to facilitate the derivatization reaction, which makes the amino acids volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the amino acid derivatives using an appropriate temperature gradient on the GC column.

-

Detect the mass-to-charge ratios (m/z) of the fragments of the derivatized amino acids in the mass spectrometer.

-

-

Data Analysis:

-

Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the fragments containing the carbon backbone of leucine and its metabolites.

-

Sample Preparation and Analysis by LC-MS/MS

Objective: To provide an alternative method for measuring 13C enrichment, particularly for non-volatile metabolites.

Materials:

-

Internal standards

-

Solvents for mobile phases (e.g., acetonitrile, water, formic acid)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

-

Sample Preparation:

-

Similar to GC-MS, perform protein precipitation and extract the metabolites.

-

Dry and reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a gradient of mobile phases.

-

Detect the precursor and product ions of the metabolites of interest using multiple reaction monitoring (MRM) mode for quantification and isotopic enrichment analysis.

-

-

Data Analysis:

-

Calculate the isotopic enrichment from the relative abundances of the labeled and unlabeled ions.

-

Mandatory Visualizations

L-Leucine's Role in mTORC1 Signaling

Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.

Experimental Workflow for In Vivo L-Leucine-2-13C Infusion Study

This diagram outlines the key steps in a human infusion study to measure whole-body protein turnover.

Logical Relationship of L-Leucine-2-13C Tracing

This diagram illustrates the logical flow of how L-Leucine-2-13C is used to derive metabolic flux information.

References

- 1. Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Discovery: A Technical Guide to 13C Leucine in Amino Acid Metabolism Research

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of amino acid metabolism is paramount. L-[1-¹³C]-leucine, a stable, non-radioactive isotope-labeled amino acid, has emerged as a powerful and versatile tracer for elucidating the complexities of protein synthesis, breakdown, and overall amino acid flux in vivo. This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of ¹³C leucine, offering a vital resource for those at the forefront of metabolic research and therapeutic development.

The fundamental principle behind using ¹³C leucine lies in its ability to act as a tracer within a biological system. By introducing a known quantity of this "heavy" leucine, researchers can track its incorporation into newly synthesized proteins and its catabolic fate. This allows for the precise quantification of key metabolic rates that are critical in various physiological and pathological states. The analysis of isotopic enrichment in different metabolic pools, primarily through mass spectrometry (MS), provides a quantitative window into the real-time dynamics of protein metabolism.

Core Methodologies: Tracing the Path of Leucine

Two primary experimental protocols have been widely adopted for in vivo human studies using ¹³C leucine: the primed continuous infusion and the flooding dose techniques. Each method offers distinct advantages and is suited for different research questions.

Primed Continuous Infusion

This technique involves an initial bolus injection (prime) of L-[1-¹³C]leucine followed by a constant intravenous infusion over several hours.[1][2][3][4][5] The priming dose helps to rapidly achieve isotopic steady state in the plasma, a condition where the ratio of labeled to unlabeled leucine remains constant. This steady state is crucial for the accurate calculation of metabolic fluxes.

Experimental Protocol: Primed Continuous Infusion of L-[1-¹³C]leucine

-

Subject Preparation: Subjects are typically studied in a postabsorptive state, having fasted overnight.

-

Tracer Preparation: A sterile solution of L-[1-¹³C]leucine is prepared for intravenous infusion. A separate priming dose is also prepared.

-

Infusion: A primed-constant infusion of L-[1-¹³C]leucine is administered intravenously. For example, an infusion rate of 0.16 μmol·kg⁻¹·min⁻¹ with a prime of 9.6 μmol/kg has been used.

-

Blood and Breath Sampling: Arterialized venous blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its primary metabolite, α-ketoisocaproate (α-KIC). Expired air is also collected to measure the enrichment of ¹³CO₂.

-

Tissue Biopsies (Optional): In studies focusing on specific tissues like muscle, biopsies may be taken before and during the infusion to measure the incorporation of ¹³C leucine into tissue proteins.

-

Sample Analysis: Plasma and tissue samples are analyzed using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) to determine isotopic enrichment.

Flooding Dose Technique

The flooding dose method involves the injection of a large amount of L-[1-¹³C]leucine, often accompanied by unlabeled leucine. This "floods" the free amino acid pools in both plasma and tissues, aiming to minimize differences in isotopic enrichment between these compartments and more accurately reflect the true precursor pool for protein synthesis.

Experimental Protocol: Flooding Dose of L-[1-¹³C]leucine

-

Subject Preparation: Similar to the continuous infusion method, subjects are typically in a postabsorptive state.

-

Tracer Administration: A large bolus of L-[1-¹³C]leucine is injected intravenously. For instance, a dose of 0.05 g/kg has been used. This is often mixed with a larger amount of unlabeled leucine.

-

Tissue Biopsies: Muscle biopsies are typically taken before the injection and at a set time point after, for example, 90 minutes later, to measure the incorporation of the tracer into protein.

-

Blood Sampling: Blood samples are collected to measure the isotopic enrichment of plasma leucine and α-KIC over the experimental period.

-

Sample Analysis: Isotopic enrichment in protein-bound and free amino acid pools is determined by GC-MS or IRMS.

Quantitative Insights: Deciphering the Data

The data obtained from ¹³C leucine tracer studies allows for the calculation of several key parameters of amino acid and protein metabolism. The following tables summarize representative quantitative data from various studies, providing a comparative overview of metabolic rates under different physiological conditions.

| Parameter | Condition | Value (mean ± SEM) | Units | Study Reference |

| Leucine Deamination | Fed State (Forearm) | 388 ± 24 | nmol (100 ml)⁻¹ min⁻¹ | |

| Leucine Reamination | Fed State (Forearm) | 330 ± 23 | nmol (100 ml)⁻¹ min⁻¹ | |

| Protein Synthesis Rate | Fed State (Forearm) | 127 ± 11 | nmol (100 ml)⁻¹ min⁻¹ | |

| Protein Breakdown Rate | Fed State (Forearm) | 87 ± 10 | nmol (100 ml)⁻¹ min⁻¹ | |

| Muscle Protein Synthesis Rate | Postabsorptive (Flooding Dose) | 1.95 ± 0.12 | %/day | |

| Ileal Protein Fractional Synthetic Rate | Postabsorptive (Control) | 0.62 ± 0.06 | %/h | |

| Ileal Protein Fractional Synthetic Rate | Postoperative | 1.11 ± 0.14 | %/h | |

| Whole Body Protein Breakdown | Hemodialysis Patients | 103 ± 19 | μmol leucine·kg⁻¹·h⁻¹ | |

| Whole Body Protein Breakdown | Normal Controls | 106 ± 19 | μmol leucine·kg⁻¹·h⁻¹ | |

| Whole Body Protein Oxidation | Hemodialysis Patients | 20 ± 6 | μmol leucine·kg⁻¹·h⁻¹ | |

| Whole Body Protein Oxidation | Normal Controls | 14 ± 4 | μmol leucine·kg⁻¹·h⁻¹ | |

| Leucine Oxidation (Intrinsically Labeled Casein) | Fed State | 19.3 | μmol·kg⁻¹·30 min⁻¹ | |

| Nonoxidative Leucine Disposal (Intrinsically Labeled Casein) | Fed State | 77 | μmol·kg⁻¹·30 min⁻¹ | |

| Net Protein Synthesis (Intrinsically Labeled Casein) | Fed State | 18.9 | μmol·kg⁻¹·30 min⁻¹ |

Visualizing Metabolic Processes

To further clarify the complex interplay of pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Metabolic fate of ¹³C leucine tracer.

Caption: Workflow of ¹³C leucine experimental protocols.

Applications in Drug Development and Clinical Research

The ability to quantitatively assess protein metabolism makes ¹³C leucine a valuable tool in drug development. For instance, it can be used to evaluate the anabolic or catabolic effects of new therapeutic agents on muscle and other tissues. In clinical research, this tracer technique is instrumental in understanding the metabolic derangements associated with various diseases, such as cancer, chronic kidney disease, and metabolic syndrome. For example, studies in colon cancer patients have used L-[1-¹³C]leucine to demonstrate a net protein retention in tumors compared to a protein loss in peripheral tissue.

Conclusion

The use of ¹³C leucine as a metabolic tracer provides a robust and reliable method for investigating the intricate dynamics of amino acid metabolism. The detailed experimental protocols and the wealth of quantitative data that can be generated offer unparalleled insights into protein synthesis, breakdown, and oxidation. For researchers and drug development professionals, mastering these techniques is essential for advancing our understanding of metabolic regulation and for the development of novel therapeutic interventions targeting metabolic pathways. The continued application and refinement of these methods will undoubtedly play a pivotal role in the future of metabolic research.

References

- 1. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Whole body protein turnover measured with 13C-leucine and energy expenditure in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Leucine-2-13C Infusion in Human Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracer studies are a cornerstone of metabolic research in humans, allowing for the quantification of dynamic processes such as muscle protein synthesis. L-leucine, an essential branched-chain amino acid, not only serves as a building block for new proteins but also acts as a key signaling molecule, potently stimulating the mTOR pathway to initiate protein translation. The use of L-Leucine labeled with the stable isotope Carbon-13 (¹³C), specifically L-Leucine-2-¹³C, in a primed, continuous infusion protocol is a robust method to quantify the rate of muscle protein synthesis (Fractional Synthesis Rate, FSR) in vivo. These application notes provide a detailed overview and protocols for conducting such studies in a human clinical research setting.

Signaling Pathway of Leucine-Mediated Protein Synthesis

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1][2][3] Upon transport into the cell, leucine signals to mTORC1, leading to the phosphorylation of its downstream targets, p70 ribosomal S6 kinase (S6K1) and eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1).[4] This cascade ultimately promotes the initiation of mRNA translation and, consequently, protein synthesis.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

Subject Preparation

-

Recruitment and Screening: Recruit healthy volunteers or a specific patient population based on the study's inclusion and exclusion criteria. Perform a full medical screening, including blood tests and physical examination.

-

Dietary Control: For a set period before the study (e.g., 3-7 days), subjects should consume a standardized diet to ensure consistent metabolic baselines.

-

Overnight Fast: Subjects should arrive at the clinical research unit in the morning after a 10-12 hour overnight fast.

Primed, Continuous Infusion of L-Leucine-2-¹³C

This protocol is designed to achieve a steady-state isotopic enrichment of L-Leucine-2-¹³C in the plasma and muscle intracellular free amino acid pool.

Materials:

-

Sterile L-Leucine-2-¹³C (99 atom % ¹³C)

-

Sterile 0.9% saline for injection

-

Infusion pump

-

Catheters (for infusion and blood sampling)

Procedure: